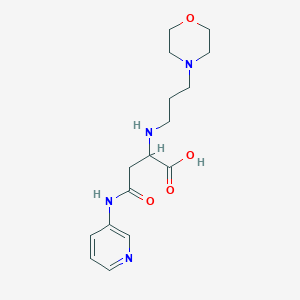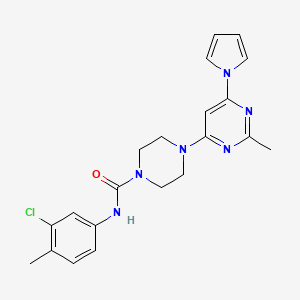
N-(3-chloro-4-methylphenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H23ClN6O and its molecular weight is 410.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Method Development
- Electrophoretic Separation and Quality Control : This compound has been studied in relation to imatinib mesylate and related substances. Nonaqueous capillary electrophoretic separation was developed, focusing on factors like electrolyte type, voltage, and buffer modifiers. This method holds promise for quality control in pharmaceuticals (Ye et al., 2012).
Synthesis and Modification
- Alternative Synthesis Routes : Research has explored alternative synthetic routes for related compounds, highlighting methodologies for achieving desired chemical structures (Shahinshavali et al., 2021).
- Chemical Modifications for Medical Applications : Studies on related structures have looked into modifications for medicinal purposes, such as enhancing pharmacological profiles and reducing side effects (Nie et al., 2020).
Biological and Pharmacological Studies
- Anti-angiogenic and DNA Cleavage Studies : Some derivatives have been examined for their anti-angiogenic properties and DNA cleavage abilities, indicating potential as anticancer agents (Kambappa et al., 2017).
- Antimicrobial Agent Synthesis : The synthesis of novel derivatives as potential antimicrobial agents has been a focus, emphasizing the role of this compound in developing new therapeutics (Krishnamurthy et al., 2011).
Radiopharmaceutical Development
- Development of PET Agents : Research includes synthesizing and evaluating derivatives as potential PET radioligands for imaging specific enzymes in neuroinflammation (Wang et al., 2018).
Drug Metabolism Studies
- Metabolite Identification in Clinical Trials : The metabolism of related antineoplastic tyrosine kinase inhibitors has been studied in chronic myelogenous leukemia patients, highlighting its role in understanding drug metabolism and efficacy (Gong et al., 2010).
Material Science and Polymer Chemistry
- Polyamide Synthesis Incorporating Pyrimidines : Derivatives of the compound have been utilized in the synthesis of polyamides, demonstrating its potential in material science and polymer chemistry (Hattori & Kinoshita, 1979).
Novel Compound Synthesis for Therapeutic Uses
- Synthesis of Schiff’s Bases and Azetidinones : Studies have synthesized Schiff’s bases and azetidinones derivatives to evaluate their potential as antidepressant and nootropic agents (Thomas et al., 2016).
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O/c1-15-5-6-17(13-18(15)22)25-21(29)28-11-9-27(10-12-28)20-14-19(23-16(2)24-20)26-7-3-4-8-26/h3-8,13-14H,9-12H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVNLAZFWSKVLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=C4)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
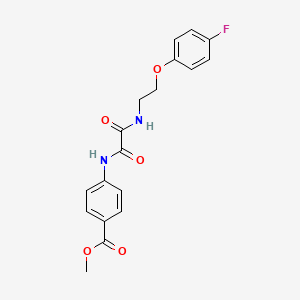
![4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2403806.png)
![1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one](/img/structure/B2403808.png)
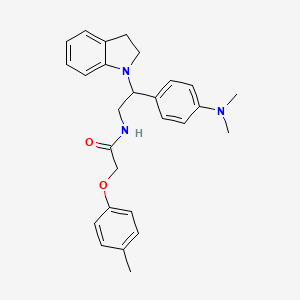
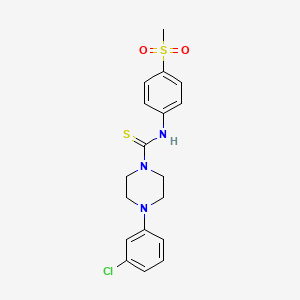
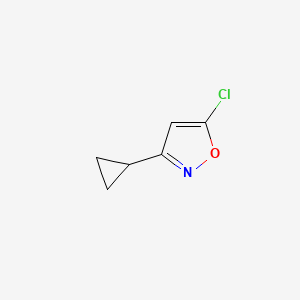

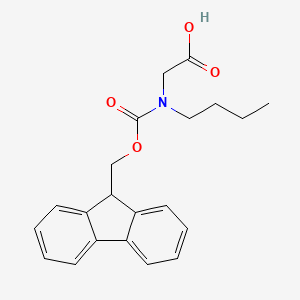
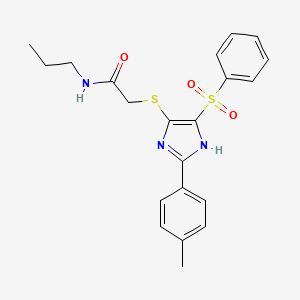
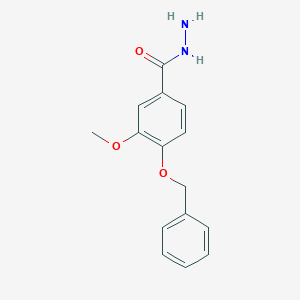
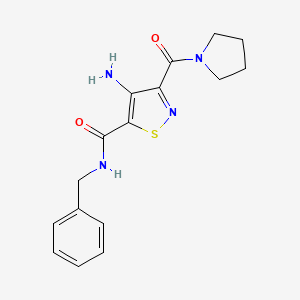
![N-(2-bromophenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2403823.png)

